molecular formula C22H18N4OS B12152991 1-(biphenyl-4-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(biphenyl-4-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12152991
M. Wt: 386.5 g/mol
InChI Key: WMFDHVNJLDDRHQ-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a heterocyclic ketone featuring a biphenyl group linked via a thioether bridge to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyridin-2-yl moiety at position 3. This structural framework is characteristic of bioactive molecules targeting enzymes, receptors, or microbial pathways. While direct physicochemical or biological data for this compound are unavailable in the provided evidence, its structural analogs offer insights into structure-activity relationships (SAR) and functional properties .

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C22H18N4OS/c1-26-21(19-9-5-6-14-23-19)24-25-22(26)28-15-20(27)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,15H2,1H3

InChI Key

WMFDHVNJLDDRHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(biphenyl-4-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Construction of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving a hydrazine derivative and a nitrile compound.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction.

    Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage through a condensation reaction between the biphenyl-triazole intermediate and a suitable ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(biphenyl-4-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(biphenyl-4-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(biphenyl-4-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure—1,2,4-triazole-thioether-ethanone—is shared with numerous derivatives reported in the literature. Below is a detailed comparison based on substituent variations and their implications:

Substituent Variations on the Triazole Ring
Compound Name R1 (Position 4) R2 (Position 5) Key Observations Reference
Target Compound Methyl Pyridin-2-yl Biphenyl group enhances lipophilicity; pyridin-2-yl may improve H-bonding.
1-(3,4-Dihydroxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Methyl Pyridin-4-yl Pyridin-4-yl substitution alters electronic properties; dihydroxyphenyl increases polarity.
1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)...) Methyl Pyridin-4-yl complex Additional triazole-thioether branch enhances antimicrobial activity (MIC 31.25 µg/mL).
1-(Adamantan-1-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (44) Methyl Thiophen-2-yl Adamantyl group improves metabolic stability; thiophene enhances π-π stacking.
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Allyl Pyridin-2-yl Allyl substitution lowers melting point (182–184°C) vs. methyl analogs.

Key Insights :

  • Methyl vs. Bulkier groups like adamantyl () or allyl () may enhance stability or alter solubility .
  • Pyridine Position : Pyridin-2-yl (target) vs. pyridin-4-yl () affects electronic distribution and hydrogen-bonding capacity, influencing target affinity .
Variations in the Ethanone Aryl Group
Compound Name Aryl Group Biological Activity/Property Reference
Target Compound Biphenyl-4-yl High lipophilicity likely enhances membrane permeability.
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio) 4-Chlorophenyl Antibacterial activity (MIC 73% yield; MBC 62.5 µg/mL).
1-(4-Fluorophenyl)-2-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone (3d) 4-Fluorophenyl Fluorine substitution increases metabolic resistance.
1-(3,4-Dihydroxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone 3,4-Dihydroxyphenyl Polar dihydroxyl groups improve aqueous solubility.

Key Insights :

  • Electron-Withdrawing Groups : Chloro- or fluoro-substituted aryl groups () enhance stability and microbial target interactions but may reduce solubility .
  • Biphenyl vs. Monocyclic Aryl: The biphenyl group in the target compound likely increases lipophilicity, favoring penetration into hydrophobic binding sites .

Key Insights :

  • Substituent size and polarity directly correlate with antimicrobial potency. For example, replacing N-methyl with N-ethyl () reduced MBC values, suggesting improved bactericidal effects .
  • Bulky groups (e.g., adamantyl in ) are advantageous for enzyme inhibition due to enhanced hydrophobic interactions .

Biological Activity

The compound 1-(biphenyl-4-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C18H18N4S\text{C}_{18}\text{H}_{18}\text{N}_4\text{S}

This structure features a biphenyl moiety linked to a triazole ring through a sulfanyl group. The presence of both aromatic and heterocyclic components is significant for its biological interactions.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds with triazole rings have demonstrated effectiveness against various cancer cell lines, including breast and colon cancer cells.

CompoundCancer Cell LineIC50 (μM)
1-(biphenyl-4-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanoneHCT116 (colon)6.2
Other TriazolesT47D (breast)27.3

These findings suggest that the compound may act through mechanisms such as inhibition of specific kinases or modulation of apoptotic pathways.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial enzymes or membranes. Studies have reported that related triazole derivatives possess broad-spectrum activity against bacteria and fungi.

Activity TypeTarget OrganismResult
AntibacterialStaphylococcus aureusEffective
AntifungalCandida albicansEffective

The sulfanyl group in the compound may contribute to its ability to disrupt microbial cell integrity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes critical for cellular functions in both cancerous and microbial cells.
  • Cell Membrane Disruption : The hydrophobic nature of the biphenyl moiety may facilitate interactions with lipid membranes, leading to increased permeability.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to 1-(biphenyl-4-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone:

  • Study on Anticancer Effects : A study published in Pharmaceutical Research demonstrated that triazole derivatives significantly inhibited tumor growth in vivo models by targeting specific signaling pathways involved in cancer progression.
    "Triazole-based compounds showed promising results in inhibiting tumor growth and enhancing apoptosis in various cancer models."
  • Antimicrobial Efficacy Assessment : Research conducted by Journal of Medicinal Chemistry highlighted the antimicrobial potential of triazole derivatives against resistant strains of bacteria.
    "Our findings indicate that certain triazoles exhibit potent antimicrobial activity against multi-drug resistant pathogens."

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